Cas no 79-77-6 (beta-Ionone, synthetic)

beta-Ionone, synthetic structure
beta-Ionone, synthetic structure
Productnaam:beta-Ionone, synthetic
CAS-nummer:79-77-6
MF:C13H20O
MW:192.297304153442
MDL:MFCD00001549
CID:34188

beta-Ionone, synthetic Chemische en fysische eigenschappen

Naam en identificatie

    • beta-ionone
    • 4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one
    • β-Ionone
    • b-Ionone
    • IONONE,B
    • OIL
    • (3E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one
    • trans-beta-Ionone
    • (E)-beta-Ionone
    • 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one
    • .beta.-Ionone
    • (E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one
    • ss-Ionone
    • beta-E-Ionone
    • beta-Cyclocitrylideneacetone
    • 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
    • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
    • (3E)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one (ACI)
    • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (E)- (8CI)
    • (E)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
    • (E)-4-(2,6,6-Trimethylcyclohex-1-enyl)but-3-en-2-one
    • (E)-β-Ionone
    • Ionone beta
    • trans-β-Ionone
    • trans-β-Lonone
    • β-Ionone
    • beta-Ionon
    • beta-Ionone, synthetic
    • MDL: MFCD00001549
    • Inchi: 1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+
    • InChI-sleutel: PSQYTAPXSHCGMF-BQYQJAHWSA-N
    • LACHT: C(/C1=C(C)CCCC1(C)C)=C\C(=O)C
    • BRN: 1909544

Berekende eigenschappen

  • Exacte massa: 192.15100
  • Monoisotopische massa: 192.151415
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 292
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal tautomers: 2
  • Oppervlakte lading: 0
  • XLogP3: 2.9
  • Topologisch pooloppervlak: 17.1

Experimentele eigenschappen

  • Kleur/vorm: Light yellow to colorless liquid with violet fragrance, But the woody fragrance is more prominent.
  • Dichtheid: 0.945
  • Smeltpunt: -49°C
  • Kookpunt: 126-128 ºC (12 mmHg)
  • Vlampunt: >110 ºC
  • Brekindex: 1.52
  • Oplosbaarheid: 0.11g/l insoluble
  • Waterverdelingscoëfficiënt: Soluble in water (0.11 mg/mI at 20°C).
  • PSA: 17.07000
  • LogboekP: 3.65820
  • Merck: 14,5056
  • Oplosbaarheid: Soluble in ethanol, ether, propylene glycol, slightly soluble in water and glycerol

beta-Ionone, synthetic Beveiligingsinformatie

beta-Ionone, synthetic Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1219906-2.5kg
(E)-β-Ionone
79-77-6 95%
2.5kg
¥2438 2023-04-13
Enamine
EN300-755077-0.1g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-755077-10.0g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
10.0g
$27.0 2025-03-21
Life Chemicals
F0451-1336-0.25g
beta-Ionone, synthetic
79-77-6 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F0451-1336-10g
beta-Ionone, synthetic
79-77-6 95%+
10g
$84.0 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2999-25 mg
4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one
79-77-6
25mg
¥378.00 2022-04-26
Life Chemicals
F0451-1336-5g
beta-Ionone, synthetic
79-77-6 95%+
5g
$60.0 2023-09-07
Enamine
EN300-755077-1.0g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
1.0g
$24.0 2025-03-21
Enamine
EN300-755077-25.0g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
25.0g
$35.0 2025-03-21
Enamine
EN300-755077-0.25g
(3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one
79-77-6 95.0%
0.25g
$19.0 2025-03-21

beta-Ionone, synthetic Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Catalysts: Bromopentacarbonylmanganese ,  N-Methyl-N-(2-pyridinylmethyl)-2-pyridinemethanamine Solvents: Toluene ;  30 min, 90 °C
1.2 Reagents: Acetone Catalysts: Sodium tert-butoxide Solvents: Toluene ;  24 h, 90 °C
Referentie
Transfer-dehydrogenation of secondary alcohols catalyzed by manganese NNN-pincer complexes
Budweg, Svenja; et al, Chemical Communications (Cambridge, 2019, 55(94), 14143-14146

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Potassium persulfate Catalysts: Nickel sulfate (NiSO4) Solvents: Dichloromethane ,  Water
Referentie
Nickel-catalyzed oxidation of allylic alcohols with K2S2O8
Yamazaki, Shigekazu; et al, Chemistry Letters, 1989, (8), 1361-4

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Iodine ,  Water Solvents: 1,4-Dioxane ;  24 h, reflux; reflux → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referentie
Iodine/water-mediated deprotective oxidation of allylic ethers to access α,β-unsaturated ketones and aldehydes
Xue, Yuntian; et al, RSC Advances, 2020, 10(25), 14720-14724

Synthetic Routes 4

Reactievoorwaarden
1.1 Solvents: Tetrahydrofuran ;  -78 °C
Referentie
Accurate Measurements of 13C-13C J-Couplings in the Rhodopsin Chromophore by Double-Quantum Solid-State NMR Spectroscopy
Lai, Wai Cheu; et al, Journal of the American Chemical Society, 2006, 128(12), 3878-3879

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: 2-Hydroxy-4-octoxybenzophenone ,  Sulfuric acid Solvents: 1,1,1-Trichloroethane
Referentie
Synthesis of high purity beta-ionone via Claisen-Schmidt condensation of citral with acetone
, China, , ,

Synthetic Routes 6

Reactievoorwaarden
Referentie
Deprotection of S,S-acetals
Firouzabadi, H.; et al, Science of Synthesis, 2007, 30, 505-586

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Sulfuric acid
Referentie
Novel cyclizing agents in β-ionone synthesis from pseudoionone
Markovich, Yu. D.; et al, Khimiko-Farmatsevticheskii Zhurnal, 1998, 32(11), 36-38

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Lanthanum iodide ,  4-Methoxy-5-tert-butyl-1,2-benzoquinone Solvents: Acetonitrile ;  1 h, 1 atm, rt
Referentie
A bio-inspired lanthanum-ortho quinone catalyst for aerobic oxidation of alcohol
Zhang, Ruipu; et al, ChemRxiv, 2020, 1, 1-19

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Dimethyl sulfoxide ,  7,7-Dichloro-1,3,5-cycloheptatriene Solvents: Dichloromethane ;  20 min, -30 °C
1.2 20 min, -30 °C
1.3 Reagents: Triethylamine ;  -30 °C; 20 min, -30 °C → rt
Referentie
Activation of DMSO for Swern-type oxidation by 1,1-dichlorocycloheptatriene
Nguyen, Thanh Vinh; et al, Tetrahedron Letters, 2014, 55(50), 6895-6898

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Nitromethane
Referentie
Chemistry of unsaturated ethers. VII. Addition of the acetal of β-C14-aldehyde to 1-ethoxy-2-methyl-1,3-butadiene. A new synthesis of β-C19-aldehyde
Makin, S. M.; et al, Zhurnal Obshchei Khimii, 1961, 31, 3319-23

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Periodic acid Solvents: Tetrahydrofuran
Referentie
Deblocking of dithioacetals and oxathioacetals using periodic acid under mild nonaqueous conditions
Shi, Xiao-Xin; et al, Tetrahedron Letters, 1996, 37(25), 4331-4334

Synthetic Routes 12

Reactievoorwaarden
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 2 h, 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referentie
Photocatalytic E → Z Isomerization of β-Ionyl Derivatives
Livingstone, Keith; et al, Organic Letters, 2019, 21(23), 9677-9680

Synthetic Routes 13

Reactievoorwaarden
1.1 Solvents: Diethyl ether
Referentie
Substances with the odor of violets. LVI. α- and β-Cyclocitrylideneacetic acids and some related compounds
de Tribolet, P.; et al, Helvetica Chimica Acta, 1954, 37, 1798-1804

Synthetic Routes 14

Reactievoorwaarden
1.1 Solvents: Water
Referentie
Volatile plant materials. XXVI. Ionones
Naves, Y. R.; et al, Helvetica Chimica Acta, 1943, 26, 2151-65

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Referentie
Palladium-catalyzed synthesis of β-ionone from 2,2,6-trimethylcyclohexanone
Breining, Tibor; et al, Synthetic Communications, 1987, 17(1), 85-8

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Nitromethane
Referentie
Synthesis of retinals labeled with carbon-13 in the cyclohexene ring
Gebhard, R.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1989, 108(6), 207-14

Synthetic Routes 17

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid ;  25 °C
Referentie
Sulfuric acid
Krow, Grant R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 18

Reactievoorwaarden
1.1 Catalysts: Sulfuric acid ;  25 °C
Referentie
Sulfuric Acid
Krow, Grant R., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ,  Water
Referentie
A mild and efficient method for selective cleavage of ketals and acetals using lithium chloride in water-dimethyl sulfoxide
Mandal, Pijus Kumar; et al, Tetrahedron Letters, 1997, 38(41), 7271-7274

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Sulfuric acid Solvents: Hexane ,  Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referentie
Synthesis of β-ionone
Vani, Parimi V. S. N.; et al, Synthetic Communications, 2001, 31(2), 219-224

beta-Ionone, synthetic Raw materials

beta-Ionone, synthetic Preparation Products

beta-Ionone, synthetic Gerelateerde literatuur

Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:79-77-6)4-(2,6,6-Trimethyl-1-cyclohexenyl)-3-buten-2-one
2473161
Zuiverheid:98%
Hoeveelheid:Company Customization
Prijs ($):Onderzoek